Trospectomycin

Description

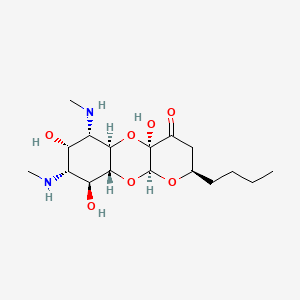

Structure

3D Structure

Properties

CAS No. |

88669-04-9 |

|---|---|

Molecular Formula |

C17H30N2O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

InChI |

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |

InChI Key |

KHAUBYTYGDOYRU-IRXASZMISA-N |

SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Isomeric SMILES |

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |

Canonical SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |

Origin of Product |

United States |

Foundational & Exploratory

Trospectomycin's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin, a semi-synthetic analog of spectinomycin (B156147), is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism by which trospectomycin targets and inhibits the bacterial ribosome. By binding to a specific site on the 30S ribosomal subunit, trospectomycin sterically hinders the translocation step of the elongation cycle, ultimately leading to the cessation of protein synthesis and bacterial growth. This document consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and processes involved.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antimicrobial agents. Trospectomycin, a derivative of spectinomycin, exhibits a broader spectrum of activity, making it a molecule of significant interest. Like its parent compound, trospectomycin's primary cellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. This guide delineates the specific interactions of trospectomycin with the 30S ribosomal subunit and the functional consequences of this binding.

The Binding Site of Trospectomycin on the 30S Ribosomal Subunit

Trospectomycin, like spectinomycin, binds to a specific pocket on the 30S ribosomal subunit. This binding site is located in the head domain of the 30S subunit and is primarily composed of helix 34 (h34) of the 16S ribosomal RNA.[1] High-resolution structural studies of spectinomycin in complex with the ribosome have identified the key nucleotides involved in this interaction.[1][2]

While a high-resolution structure of the trospectomycin-ribosome complex is not yet publicly available, the structural similarity to spectinomycin allows for a highly probable model of interaction. The primary interactions are established through hydrogen bonds with the minor groove of h34. The key nucleotides in E. coli 16S rRNA that form the binding pocket include G1064, C1066, G1068, C1192, and G1193.[1][2] The rigid tricyclic core of the spectinomycin scaffold fits snugly into this pocket. Additionally, the loop of ribosomal protein S5 (uS5) is in close proximity and contributes to the formation of the binding site.[1]

The modification at the 6'-position that distinguishes trospectomycin from spectinomycin is predicted to lie at the solvent-exposed face of the binding pocket, likely contributing to its enhanced antibacterial spectrum without fundamentally altering the core binding mechanism.

Molecular Mechanism of Action: Inhibition of Translocation

Trospectomycin exerts its bacteriostatic effect by inhibiting the translocation step of protein synthesis elongation.[1] Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site. This movement is essential for the sequential addition of amino acids to the growing polypeptide chain.

The binding of trospectomycin to helix 34 physically obstructs the large-scale conformational changes of the 30S subunit head that are necessary for translocation.[1] Specifically, it is thought to lock the head in a particular conformation, preventing the swiveling motion required for the coordinated movement of the mRNA and tRNAs through the ribosome. By preventing the movement of the peptidyl-tRNA from the A-site to the P-site, the ribosome is effectively stalled, and protein synthesis is halted.

Figure 1: Trospectomycin's inhibitory pathway on the bacterial ribosome.

Quantitative Data

The inhibitory activity of trospectomycin on ribosomal function has been quantified using in vitro cell-free translation assays. These assays measure the synthesis of a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

| Compound | Ribosomal Inhibition IC50 (µM) against M. smegmatis ribosomes |

| Trospectomycin | ~1.0 - 2.0 (inferred from analogs) |

| Spectinomycin | ~1.0 - 2.0 (inferred from analogs) |

| 3'-SPA-SPC | 1.01 |

| 3',6'-disubstituted SPA-TroSPC | 2.31 |

| 3'-bAmSPC-SPC | 1.8 |

| 3',6'-disubstituted bAmSPC-TroSPC | 2.49 |

| 3'-eAmSPC-SPC | 1.15 |

| 3',6'-disubstituted eAmSPC-TroSPC | 2.41 |

| Amino TroSPC | 0.64 |

Data for trospectomycin analogs are from a study by Cooper, et al. (2024). The IC50 for trospectomycin itself is inferred to be in a similar range to spectinomycin and its other analogs tested in the same study.[3]

Experimental Protocols

In Vitro Cell-Free Translation Inhibition Assay

This protocol describes a method to determine the IC50 of trospectomycin for ribosomal inhibition using a bacterial cell-free translation system.

Materials:

-

Mycobacterium smegmatis S30 cell extract

-

DNA template encoding a reporter gene (e.g., luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Trospectomycin stock solution

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Luciferase substrate

-

Luminometer

-

384-well microplates

Procedure:

-

Preparation of S30 Extract:

-

Grow M. smegmatis cells to mid-log phase.

-

Harvest cells by centrifugation and wash with appropriate buffers.

-

Lyse cells using a microfluidizer or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.

-

Pre-incubate the S30 extract to degrade endogenous mRNA.

-

-

Assay Setup:

-

Prepare a master mix containing the S30 extract, assay buffer, amino acids, and energy source.

-

Serially dilute the trospectomycin stock solution to create a range of concentrations.

-

In a 384-well plate, add the DNA template to each well.

-

Add the serially diluted trospectomycin or vehicle control to the respective wells.

-

Initiate the reaction by adding the master mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the trospectomycin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Experimental workflow for the in vitro translation inhibition assay.

Ribosome Binding Assay (Conceptual Protocol)

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits

-

Fluorescently labeled trospectomycin or a competitive binding assay with a labeled ligand

-

Binding buffer

-

Fluorometer or SPR instrument

Procedure:

-

Preparation:

-

Purify ribosomes from a suitable bacterial strain (e.g., E. coli or M. smegmatis) via sucrose (B13894) gradient centrifugation.

-

If using a fluorescently labeled trospectomycin, synthesize and purify the labeled compound.

-

-

Binding Reaction:

-

In a suitable microplate, add a fixed concentration of ribosomes.

-

Add increasing concentrations of the labeled trospectomycin.

-

Incubate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization or SPR signal.

-

-

Data Analysis:

-

Plot the signal change as a function of the trospectomycin concentration.

-

Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

-

Resistance Mechanisms

Resistance to spectinomycin, and by extension trospectomycin, can arise through several mechanisms:

-

Target Site Modification: Mutations in the 16S rRNA at the drug-binding site can reduce the affinity of trospectomycin. For example, a C1192U mutation in E. coli 16S rRNA is a common mechanism of resistance.

-

Ribosomal Protein Alterations: Mutations in ribosomal protein S5 (uS5) can also confer resistance, likely by altering the conformation of the h34 binding pocket.

-

Enzymatic Inactivation: While less common for spectinomycin compared to other aminoglycosides, enzymatic modification (adenylylation) of the drug can occur.

-

Efflux Pumps: Active efflux of the drug from the bacterial cell can reduce its intracellular concentration, leading to decreased efficacy.[3]

Conclusion

Trospectomycin is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. Its mechanism of action, shared with spectinomycin, involves binding to helix 34 of the 16S rRNA and sterically hindering the translocation step of elongation. This detailed understanding of its molecular interactions and the availability of robust in vitro assays provide a strong foundation for further research and development of novel spectinomycin-class antibiotics to combat the growing threat of antimicrobial resistance. Future work to obtain a high-resolution structure of the trospectomycin-ribosome complex will be invaluable for structure-based drug design efforts.

References

Trospectomycin: A Technical Overview of a Novel Spectinomycin Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic, a structurally distinct analogue of spectinomycin (B156147). Developed to exhibit a broader spectrum of activity and improved potency, trospectomycin has been investigated for its potential in treating a variety of bacterial infections, including sexually transmitted diseases and pelvic inflammatory disease (PID). This document provides an in-depth technical guide to the core pharmacological and microbiological characteristics of trospectomycin, presenting key data, experimental methodologies, and a visualization of the typical preclinical evaluation workflow.

Mechanism of Action

Like its parent compound, spectinomycin, trospectomycin exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and subsequent inhibition of bacterial growth. While spectinomycin is generally considered bacteriostatic, trospectomycin has demonstrated bactericidal activity against certain anaerobic bacteria.[1]

Antimicrobial Spectrum

Trospectomycin has demonstrated a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Notably, it is significantly more potent than spectinomycin against many clinically relevant pathogens.[2][3]

In Vitro Activity of Trospectomycin

The following table summarizes the minimum inhibitory concentration (MIC) values of trospectomycin against various bacterial isolates as reported in the literature. MICs were primarily determined using agar (B569324) or broth dilution methods.[2]

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.5 - 16 | 2 | 8 |

| Streptococcus pneumoniae | 0.12 - 4 | 0.5 | 2 |

| Haemophilus influenzae | 0.25 - 8 | 1 | 4 |

| Neisseria gonorrhoeae | 2 - 16 | 4 | 8 |

| Chlamydia trachomatis | 0.12 - 0.5 | - | - |

| Bacteroides fragilis group | 0.5 - 32 | 4 | 16 |

| Clostridium difficile | 0.25 - 8 | 2 | 8 |

| Enterobacteriaceae | 8 - 128 | 32 | 128 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[1][2][4][5]

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have demonstrated that trospectomycin is well-absorbed following both intravenous (IV) and intramuscular (IM) administration.[3]

Pharmacokinetic Parameters of Trospectomycin in Humans

The table below presents a summary of key pharmacokinetic parameters of trospectomycin following single-dose administration.

| Parameter | Intravenous (1000 mg) | Intramuscular (1000 mg) |

| Cmax (µg/mL) | 81.2 | 28.7 |

| Tmax (min) | 25 | 75 |

| Serum Half-life (h) | 2.2 | 2.2 |

| AUC (h·µg/mL) | 156.6 | 116.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from microbiological assay.[3]

More sensitive HPLC assays have revealed a biphasic elimination pattern, with a prolonged tissue half-life of approximately 36 hours, suggesting potential for accumulation in tissues.[3]

Clinical Studies

A preliminary, prospective, single-blind study was conducted to evaluate the efficacy and safety of intravenous trospectomycin in the treatment of women hospitalized with acute pelvic inflammatory disease (PID).[6][7][8] In this study, patients were treated with either 500 mg of trospectomycin every 8 hours or a combination of 2 g of cefoxitin (B1668866) every 6 hours and 100 mg of doxycycline (B596269) every 12 hours.[6][7][8] The overall success rate for the trospectomycin group was 95.6%, which was not statistically different from the 91.6% success rate observed in the cefoxitin/doxycycline group.[6][7][8] Trospectomycin was also found to be effective against Chlamydia trachomatis.[6][7][8]

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

a. Preparation of Trospectomycin Stock Solution: i. Aseptically prepare a stock solution of trospectomycin sulfate (B86663) in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) to a known high concentration (e.g., 1280 µg/mL).

b. Preparation of Microtiter Plates: i. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. ii. Add 50 µL of the trospectomycin stock solution to the first well of each row to be tested. iii. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

c. Inoculum Preparation: i. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. ii. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iii. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation: i. Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. ii. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). iii. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results: i. The MIC is determined as the lowest concentration of trospectomycin that completely inhibits visible growth of the organism.

In Vivo Animal Infection Model (General Protocol)

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. A murine thigh infection model is a commonly used example.

a. Animal Preparation: i. Use specific pathogen-free mice (e.g., female ICR mice, 20-25 g). ii. Render the mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

b. Inoculum Preparation: i. Grow the test organism (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth. ii. Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁷ CFU/mL.

c. Infection: i. Anesthetize the mice. ii. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind leg.

d. Treatment: i. At a predetermined time post-infection (e.g., 2 hours), administer trospectomycin subcutaneously or intravenously at various dose levels. ii. A control group should receive a placebo (e.g., sterile saline).

e. Evaluation of Efficacy: i. At 24 hours post-treatment, euthanize the mice. ii. Aseptically remove the infected thigh muscle and homogenize it in sterile saline. iii. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). iv. Efficacy is determined by the reduction in bacterial count in the treated groups compared to the control group.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis.

a. Preparation of Cell-Free Extract (S30 Extract): i. Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase. ii. Harvest the cells by centrifugation, wash with a suitable buffer, and lyse the cells using a French press or sonication. iii. Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).

b. In Vitro Transcription-Translation Reaction: i. Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP). ii. Add varying concentrations of trospectomycin to the reaction mixtures. iii. Include a positive control (an antibiotic known to inhibit protein synthesis, e.g., chloramphenicol) and a negative control (no antibiotic).

c. Incubation and Measurement: i. Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). ii. Stop the reaction and measure the amount of newly synthesized protein. This can be done by:

- Measuring the radioactivity of the precipitated protein if a radiolabeled amino acid was used.

- Measuring the enzymatic activity of the reporter protein (e.g., luminescence for luciferase).

d. Data Analysis: i. Calculate the percentage of protein synthesis inhibition for each trospectomycin concentration compared to the no-antibiotic control. ii. Determine the IC₅₀ value (the concentration of trospectomycin that inhibits protein synthesis by 50%).

Visualizations

Experimental Workflow for Trospectomycin Evaluation

Caption: A generalized workflow for the preclinical and clinical evaluation of trospectomycin.

Conclusion

Trospectomycin is a potent spectinomycin analogue with a broad antibacterial spectrum that includes many clinically important pathogens. Its favorable pharmacokinetic profile and demonstrated efficacy in a preliminary clinical trial for pelvic inflammatory disease suggest its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its role in the treatment of various infectious diseases. This technical guide provides a foundational understanding of trospectomycin for researchers and drug development professionals engaged in the discovery and development of new antimicrobial agents.

References

- 1. In vitro activity against aerobes and anaerobes of Trospectomycin versus Spectinomycin [air.unimi.it]

- 2. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trospectomycin in Acute Pelvic Inflammatory Disease: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trospectomycin in acute pelvic inflammatory disease: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Trospectomycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin (U-63366F) is a semi-synthetic aminocyclitol antibiotic, a derivative of spectinomycin (B156147), developed by The Upjohn Company. It exhibits a broader spectrum of antibacterial activity compared to its parent compound, showing efficacy against a range of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the discovery of trospectomycin, a detailed exposition of its five-step chemical synthesis pathway from spectinomycin, and a summary of its mechanism of action as an inhibitor of bacterial protein synthesis. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Discovery and Development

Trospectomycin was discovered and developed by scientists at The Upjohn Company in the 1980s as part of a program to improve the antibacterial spectrum of spectinomycin.[1] Spectinomycin, while effective against Neisseria gonorrhoeae, has a limited range of activity. The research aimed to create analogs with enhanced potency and a wider scope of action. Trospectomycin, the 6'-n-propyl derivative of spectinomycin, emerged as a promising candidate, demonstrating significantly greater in vitro activity—between 2 to 32 times that of spectinomycin—against various bacterial species.[1] These include clinically important pathogens such as staphylococci, streptococci, Haemophilus influenzae, and various anaerobic bacteria.[1] Despite promising results in early clinical trials for sexually transmitted infections, its development was halted due to market competition.[1]

Chemical Synthesis Pathway

The synthesis of trospectomycin from spectinomycin is a five-step process with an overall yield of approximately 13.3%. The key transformations involve the formation of a silyl (B83357) enol ether, a novel oxidation to an enone, and a regioselective γ-alkylation.

Synthesis Workflow Diagram

Caption: Five-step synthesis of trospectomycin from spectinomycin.

Experimental Protocols

The following protocols are based on the publication by Herrinton, P. M., Klotz, K. L., & Hartley, W. M. (1993) in the Journal of Organic Chemistry.

Step 1: Protection of Amino Groups

-

Reaction: The amino groups of spectinomycin are protected, typically using a protecting group like benzyloxycarbonyl (Cbz).

-

Protocol: To a solution of spectinomycin hydrochloride in a mixture of acetone (B3395972) and water, sodium bicarbonate is added, followed by the dropwise addition of benzyl (B1604629) chloroformate at 0°C. The reaction mixture is stirred at room temperature. After acidification, the product, N,N'-dibenzyloxycarbonylspectinomycin, is extracted with an organic solvent and purified.

Step 2: Formation of the Silyl Enol Ether

-

Reaction: The protected spectinomycin is converted to a silyl enol ether.

-

Protocol: N,N'-Dibenzyloxycarbonylspectinomycin is dissolved in a dry aprotic solvent, such as dichloromethane, under an inert atmosphere. A silylating agent, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added in the presence of a non-nucleophilic base like triethylamine. The reaction is typically run at low temperatures and monitored by thin-layer chromatography (TLC) for completion.

Step 3: Oxidation to the Enone

-

Reaction: A novel oxidation of the silyl enol ether yields an enone intermediate.

-

Protocol: The silyl enol ether is oxidized using an alkyl hydroperoxide, such as tert-butyl hydroperoxide, in the presence of a catalyst. This reaction is noted for its mildness and high selectivity.

Step 4: γ-Alkylation

-

Reaction: The enone is alkylated at the γ-position (C-6') with a propyl group.

-

Protocol: The enone intermediate is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate an enolate. This is followed by the addition of an alkylating agent, like allyl bromide or propyl iodide, to introduce the 6'-n-propyl group. This γ-alkylation is highly regioselective, with no significant alkylation observed at the α-position.

Step 5: Deprotection

-

Reaction: The protecting groups on the amino functions are removed to yield trospectomycin.

-

Protocol: The protected trospectomycin derivative is subjected to hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The final product, trospectomycin, is then isolated and purified.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Product | Overall Yield (%) |

| 1 | Protection of Amino Groups | Benzyl chloroformate, NaHCO₃ | N,N'-Dibenzyloxycarbonylspectinomycin | - |

| 2 | Silyl Enol Ether Formation | TMSOTf, Triethylamine | Silyl Enol Ether Derivative | - |

| 3 | Oxidation to Enone | tert-Butyl hydroperoxide | Enone Derivative | - |

| 4 | γ-Alkylation | LiHMDS, Allyl bromide/Propyl iodide | N,N'-Dibenzyloxycarbonyl-6'-n-propylspectinomycin | - |

| 5 | Deprotection | H₂, Pd/C | Trospectomycin | 13.3 |

Mechanism of Action

Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. It targets the bacterial 30S ribosomal subunit, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding and Inhibition of Translocation

The binding of trospectomycin to the 30S subunit interferes with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves along the mRNA template, allowing for the sequential addition of amino acids to the growing polypeptide chain. By binding to a specific site on the 16S rRNA within the 30S subunit, trospectomycin is thought to lock the ribosome in a conformational state that is incompatible with the movement of the peptidyl-tRNA from the A-site to the P-site. This effectively halts protein elongation and leads to bacterial cell death. The 6'-propyl modification in trospectomycin is believed to enhance its binding affinity and/or its ability to disrupt ribosomal function, contributing to its broader spectrum of activity.

Signaling Pathway Diagram

Caption: Mechanism of action of trospectomycin.

Conclusion

Trospectomycin represents a successful example of semi-synthetic modification of a natural product to enhance its therapeutic properties. The development of a concise and effective five-step synthesis from spectinomycin enabled its production and evaluation. Its mechanism of action, targeting a fundamental process in bacterial cells, underscores the continued importance of the ribosome as a target for antibiotic development. This technical guide provides a comprehensive overview of the key scientific aspects of trospectomycin, offering valuable insights for researchers engaged in the discovery and development of new antibacterial agents.

References

Trospectomycin: A Preliminary Investigation of its Antibacterial Spectrum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro antibacterial activity of trospectomycin, a novel aminocyclitol antibiotic. Trospectomycin, a 6'-n-propyl analog of spectinomycin (B156147), has demonstrated a broad spectrum of activity against a variety of clinically relevant aerobic and anaerobic bacteria.[1][2] This document summarizes key quantitative data on its antibacterial potency, details the experimental protocols for determining its activity, and illustrates its mechanism of action.

Antibacterial Spectrum of Trospectomycin

Trospectomycin has shown promising in vitro activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Notably, it is often more potent than its parent compound, spectinomycin.[1][2] The antibacterial spectrum is summarized below based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

In Vitro Activity Against Aerobic Bacteria

Trospectomycin demonstrates significant activity against numerous aerobic bacterial species. It is particularly effective against various staphylococci and streptococci.[1][4] Compared to spectinomycin, trospectomycin exhibits a 4- to 32-fold greater activity against many of these organisms.[1][2] While its activity against most members of the Enterobacteriaceae family is moderate and comparable to spectinomycin, it shows notable potency against other Gram-negative organisms like Haemophilus influenzae and Neisseria gonorrhoeae.[1][5]

Table 1: In Vitro Activity of Trospectomycin against Aerobic Bacteria (MIC in µg/mL)

| Bacterial Species | Trospectomycin MIC Range | Trospectomycin MIC50 | Trospectomycin MIC90 | Spectinomycin MIC90 |

| Staphylococcus aureus | 0.5 - 128 | 4 | 32 | >128 |

| Staphylococcus epidermidis | 1 - 64 | 4 | 32 | >128 |

| Streptococcus pyogenes | 0.5 - 2 | 1 | 2 | 8 |

| Streptococcus pneumoniae | 0.5 - 4 | 1 | 2 | 8 |

| Enterococcus faecalis | 4 - 32 | 16 | 32 | 64 |

| Haemophilus influenzae | 0.5 - 8 | 2 | 4 | 16 |

| Neisseria gonorrhoeae | 2 - 16 | 4 | 8 | 32 |

| Escherichia coli | 8 - 128 | 32 | 64 | 64 |

| Klebsiella pneumoniae | 16 - >128 | 64 | 128 | 128 |

| Proteus mirabilis | 2 - 32 | 8 | 16 | 64 |

Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data is compiled from multiple sources.[1][4][5]

In Vitro Activity Against Anaerobic Bacteria

A significant advantage of trospectomycin is its pronounced activity against a wide array of anaerobic bacteria, a feature where spectinomycin is largely inactive.[6][7] This includes clinically important species such as Bacteroides fragilis and Clostridium difficile.[1][8]

Table 2: In Vitro Activity of Trospectomycin against Anaerobic Bacteria (MIC in µg/mL)

| Bacterial Species | Trospectomycin MIC Range | Trospectomycin MIC50 | Trospectomycin MIC90 |

| Bacteroides fragilis group | 0.5 - 32 | 4 | 16 |

| Bacteroides species | ≤0.12 - 16 | 2 | 8 |

| Clostridium difficile | 0.5 - 8 | 2 | 4 |

| Clostridium perfringens | 0.25 - 4 | 1 | 2 |

| Peptostreptococcus species | 0.25 - 4 | 1 | 2 |

Note: Data is compiled from multiple sources.[1][8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the key experiments cited in the evaluation of trospectomycin's antibacterial spectrum.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[6][9]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of trospectomycin is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobes, Brucella Broth for anaerobes) in a 96-well microtiter plate to obtain a range of concentrations.[6]

-

Inoculum Preparation: The test bacterium is cultured overnight and then suspended in broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[10]

-

Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[9]

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).[6]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[6]

Figure 1. Workflow for Broth Microdilution MIC Testing.

Agar (B569324) Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[11]

Protocol:

-

Preparation of Antimicrobial Plates: A stock solution of trospectomycin is prepared. A series of twofold dilutions of the antibiotic are made and added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies.[11] The agar is then poured into petri dishes and allowed to set. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and their density is adjusted to a 0.5 McFarland standard. This is further diluted to obtain a final inoculum of approximately 104 CFU per spot.[11]

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint replicator.[7]

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.[11]

Figure 2. Workflow for Agar Dilution MIC Testing.

Mechanism of Action

Trospectomycin, like its parent compound spectinomycin, inhibits bacterial protein synthesis.[12] Its primary target is the bacterial 30S ribosomal subunit.[3]

Spectinomycin binds to a specific site on the 16S rRNA within the 30S subunit, specifically in the minor groove of helix 34.[1][13] This binding site is located at a pivotal point in the head of the 30S subunit.[1] The binding of trospectomycin to this site is thought to sterically hinder the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][8] This interference with the translocation step effectively halts the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth.[3]

Figure 3. Trospectomycin's Mechanism of Action on Bacterial Protein Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Trospectomycin sulfate chemical structure and properties

An In-Depth Technical Guide to Trospectomycin Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of trospectomycin sulfate. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

Trospectomycin is a semi-synthetic aminocyclitol antibiotic, an analog of spectinomycin (B156147).[1] Its sulfate salt is the form commonly used in research and development.

Table 1: Chemical Identification of Trospectomycin and its Sulfate Salts

| Identifier | Trospectomycin (Free Base) | Trospectomycin Sulfate Anhydrous | Trospectomycin Sulfate Pentahydrate |

| CAS Number | 88669-04-9[2] | 97673-66-0[3] | 88851-61-0[4] |

| Molecular Formula | C₁₇H₃₀N₂O₇[2] | C₁₇H₃₂N₂O₁₁S[3] | C₁₇H₄₂N₂O₁₆S[4] |

| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one[2] | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid[3] | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid;pentahydrate[4] |

| Synonyms | Trospectinomycin, U-63366[2] | U-63366F[5] | Spexil, Trospectomycin sulphate[4] |

Physicochemical Properties

Table 2: Physicochemical Properties of Trospectomycin and its Sulfate Salts

| Property | Trospectomycin (Free Base) | Trospectomycin Sulfate Anhydrous | Trospectomycin Sulfate Pentahydrate |

| Molecular Weight | 374.4 g/mol [2] | 472.5 g/mol [3] | 562.6 g/mol [4] |

| Appearance | Solid (form not specified) | White to light gray or pale buff powder[1] | Crystals from acetone/water |

| Solubility | Not specified | Soluble in water[1] | Not specified |

Mechanism of Action

Trospectomycin sulfate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As an aminocyclitol antibiotic, its primary target is the bacterial ribosome.

Trospectomycin binds to the 30S ribosomal subunit, specifically interacting with helix 34 of the 16S rRNA. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By preventing this movement, trospectomycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Materials:

-

Trospectomycin sulfate

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Trospectomycin Sulfate Stock Solution: Prepare a concentrated stock solution of trospectomycin sulfate in a suitable sterile solvent (e.g., water).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of trospectomycin sulfate that completely inhibits visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

-

A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation.

General Procedure:

-

Standard Preparation: Prepare a stock solution of trospectomycin sulfate of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing trospectomycin sulfate in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Injection volume: 10-20 µL

-

Detection wavelength: Aminocyclitols lack a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., <220 nm) may be used, or derivatization with a UV-absorbing agent might be necessary for higher sensitivity.

-

-

Analysis: Inject the standards and samples. The concentration of trospectomycin sulfate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Synthesis Overview

Trospectomycin is a semi-synthetic derivative of spectinomycin. A reported synthesis involves a five-step process starting from spectinomycin with an overall yield of 13.3%.[6] This process includes a novel oxidation of a silyl (B83357) enol ether and a gamma-alkylation of an enone.[6] A detailed, step-by-step protocol for this synthesis is not publicly available.

Conclusion

Trospectomycin sulfate is a promising broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. This technical guide provides foundational information for researchers working with this compound. Further optimization of analytical methods and exploration of its full therapeutic potential are warranted.

References

- 1. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trospectomycin | C17H30N2O7 | CID 55886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trospectomycin sulfate anhydrous | C17H32N2O11S | CID 9934492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trospectomycin Sulfate | C17H42N2O16S | CID 6917880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

Early Pharmacokinetic Studies of Trospectomycin: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Trospectomycin (U-63366F), a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), was the subject of several key pharmacokinetic studies in the late 1980s and early 1990s. These early investigations in both animal models and humans were crucial in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, laying the groundwork for its potential clinical applications. This technical guide synthesizes the findings from these seminal studies, presenting a comprehensive overview of the early understanding of trospectomycin's pharmacokinetics. The information is intended for researchers, scientists, and drug development professionals interested in the history and foundational data of this compound.

Data Presentation

The quantitative pharmacokinetic data from early studies in humans and various animal species are summarized in the tables below for ease of comparison.

Table 1: Single-Dose Pharmacokinetics of Trospectomycin in Healthy Human Volunteers

| Administration Route | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (h·µg/mL) | Serum Half-life (h) | Data Source |

| Intravenous (IV) | 1000 | 81.2 | 25 | 156.6 | 2.2 | Microbiological Assay[1] |

| Intravenous (IV) | 1000 | 82.4 | 25 | 157.0 | 2.18 | HPLC Assay[2] |

| Intramuscular (IM) | 1000 | 28.7 | 75 | 116.2 | 2.2 | Microbiological Assay[1] |

Note: The HPLC assay revealed a biphasic elimination with a prolonged tissue half-life of approximately 36 hours.[1]

Table 2: Single-Dose Pharmacokinetics of Trospectomycin in Animal Models

| Species | Administration Route | Dose (mg/kg) | Elimination Half-lives (h) | Key Findings | Data Source |

| Rat | IV, IM, SC | 50-200 | 0.3-0.4 and 45-80 | Biphasic elimination, primarily excreted as unchanged drug in urine.[3] | [3] |

| Dog | Not Specified | 25-100 | 0.4-0.8 and 30-70 | Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4] | [4] |

| Rabbit | Not Specified | Not Specified | 0.4 and 90-120 | Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4] | [4] |

Experimental Protocols

Detailed experimental protocols from the early studies are summarized below based on available information. It is important to note that the full experimental details were not always available in the abstracts of the cited papers.

Human Pharmacokinetic Studies

-

Study Design: Early clinical studies were typically single-dose, randomized trials in healthy male volunteers.[2][5] Doses ranging from 75 mg to 1000 mg of trospectomycin sulfate (B86663) were administered either as a 20-minute intravenous infusion or an intramuscular injection.[5]

-

Sample Collection: Blood samples were collected at various time points following drug administration to determine serum concentrations.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): An HPLC assay was utilized for the sensitive and specific quantification of trospectomycin in serum.[1] This method was crucial in revealing the biphasic nature of trospectomycin's elimination.[1]

-

Microbiological Assay: A microbiological assay was also employed to determine the concentration of biologically active trospectomycin.[1]

-

Preclinical Pharmacokinetic Studies in Animals

-

Animal Models: Studies were conducted in male and female rats, dogs, and rabbits.[3][4]

-

Drug Administration: Trospectomycin sulfate, including a [3H]-labeled version, was administered via intravenous (IV), intramuscular (IM), and subcutaneous (SC) routes.[3][4]

-

Sample Analysis:

-

Radiolabeling: The use of [3H]trospectomycin sulfate allowed for the tracking of the drug and its potential metabolites in plasma, urine, and feces.[3][4]

-

Chromatography: Unchanged trospectomycin and any radioactive components in biological samples were analyzed, likely using chromatographic techniques to separate different compounds.[3][4]

-

Visualizations

The following diagrams illustrate the generalized workflows of the key experimental processes described in the early trospectomycin pharmacokinetic studies.

Caption: Generalized workflow of early human pharmacokinetic studies of trospectomycin.

Caption: Generalized workflow of preclinical pharmacokinetic studies of trospectomycin.

Core Findings from Early Studies

The initial pharmacokinetic evaluations of trospectomycin provided several key insights into its behavior in biological systems:

-

Absorption: Trospectomycin was well-absorbed following both intravenous and intramuscular administration in humans.[1]

-

Elimination: The elimination of trospectomycin from the body is biphasic, characterized by a short initial serum half-life of approximately 2.2 hours and a much longer terminal tissue half-life of around 36 hours.[1] This suggests that the drug distributes into tissues and is eliminated from them more slowly than from the serum.

-

Excretion: The primary route of elimination appears to be through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[3] In rats, over 40% of the administered dose was excreted within the first 4 hours, mainly via the urinary route.[3]

-

Linearity: The pharmacokinetics of trospectomycin appeared to be linear over the dose ranges studied in both humans and dogs, with Cmax and AUC increasing proportionally with the dose.[2][4]

-

Distribution: A large volume of distribution was observed in animal models, indicating significant retention of the drug by tissues.[4]

-

Metabolism: In early studies in rats, the majority of the radioactivity in plasma was associated with the unchanged parent drug, suggesting limited metabolism.[3]

Conclusion

The early pharmacokinetic studies of trospectomycin provided a solid foundation for understanding its disposition in the body. These investigations, conducted in the late 1980s and early 1990s, successfully characterized its absorption, biphasic elimination, and primary route of excretion. The use of both HPLC and microbiological assays provided a comprehensive picture of both the chemical concentration and biological activity of the drug. While these studies were pivotal, further research would be necessary to fully elucidate the metabolic pathways and the clinical implications of the long terminal half-life. This technical guide serves as a valuable resource for scientists and researchers, offering a concise yet detailed summary of the foundational pharmacokinetic data for trospectomycin.

References

- 1. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacokinetics of intravenously administered trospectomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and fate of 3H-trospectomycin sulphate, a novel aminocyclitol antibiotic, in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and fate of [3H]trospectomycin sulfate, a novel aminocyclitol antibiotic, in male and female dogs and rabbits. Allometric scaling with human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of trospectomycin sulphate in healthy subjects after single intravenous and intramuscular doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Trospectomycin: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin, a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), demonstrates broad-spectrum antibacterial activity against a variety of clinically significant pathogens.[1][2] This technical guide provides an in-depth overview of the biological activity of trospectomycin, its molecular targets, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented, along with detailed experimental protocols and diagrammatic representations of its mechanism of action and relevant experimental workflows.

Introduction

Trospectomycin (U-63366F) is a semi-synthetic antibiotic derived from spectinomycin.[1] It belongs to the aminocyclitol class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.[3][4][5] Trospectomycin exhibits enhanced potency and a broader spectrum of activity compared to its parent compound, spectinomycin, showing effectiveness against both aerobic and anaerobic bacteria, including Gram-positive and Gram-negative species.[1][2][6] This guide will delve into the core aspects of trospectomycin's biological functions and its interactions with bacterial cellular machinery.

Biological Activity and Antibacterial Spectrum

Trospectomycin has demonstrated significant in vitro activity against a wide range of clinical isolates. It is notably more active than spectinomycin, with reports indicating a 4- to 32-fold greater potency against numerous bacterial species.[1][7][8] Its spectrum of activity includes important pathogens responsible for sexually transmitted diseases, pelvic inflammatory disease, and infections in cancer patients.[1][7]

Quantitative Efficacy Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values of trospectomycin against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Trospectomycin against Aerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | - | 16 | - | [6] |

| Staphylococcus epidermidis | - | - | 16 | - | [6] |

| Streptococcus pneumoniae | - | - | 4 | - | [6] |

| Streptococcus pyogenes | - | - | 2 | - | [6] |

| Enterococcus faecalis | 69 | - | - | - | [9] |

| Haemophilus influenzae | - | - | 4 | - | [1] |

| Moraxella catarrhalis | - | - | 2 | - | [1] |

| Neisseria gonorrhoeae | - | - | 8 | - | [1] |

| Escherichia coli | - | - | 64 | - | [1] |

| Klebsiella pneumoniae | - | - | 64 | - | [1] |

| Proteus mirabilis | - | - | 16 | - | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of Trospectomycin against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 189 | - | 16 | - | [6] |

| Bacteroides species | 65 | - | 16 | - | [6] |

| Clostridium difficile | - | - | 8 | - | [1] |

| Clostridium species | - | - | 8 | - | [1] |

Molecular Target and Mechanism of Action

The primary molecular target of trospectomycin, like its parent compound spectinomycin, is the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit and interferes with protein synthesis.

Ribosomal Binding Site

Trospectomycin's mechanism of action involves binding to the 16S rRNA component of the 30S ribosomal subunit. This interaction is believed to occur within the head domain of the 30S subunit, near the decoding center. Chemical footprinting studies on spectinomycin have identified specific nucleotide interactions, particularly with helix 34 of the 16S rRNA, involving residues such as G1064 and C1192.[10][11] This binding event is thought to lock the head of the 30S subunit in a conformation that prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.

Inhibition of Protein Synthesis

By binding to the 30S subunit, trospectomycin sterically hinders the movement of the ribosome along the mRNA transcript. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth. This mechanism is primarily bacteriostatic for many bacterial species, although bactericidal activity has been observed against certain pathogens like Haemophilus influenzae and Neisseria gonorrhoeae.[12]

References

- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. youtube.com [youtube.com]

- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity against aerobes and anaerobes of trospectomycin versus spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial activity of trospectomycin (U-63,366F) against anaerobic bacteria and aerobic gram-positive cocci in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activity 'in vitro' of trospectomycin against high-level antibiotic-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bactericidal activity and postantibiotic effect of trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Trospectomycin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to trospectomycin, a semi-synthetic analog of spectinomycin (B156147). This document details the molecular underpinnings of resistance, presents quantitative data on antibiotic susceptibility, outlines detailed experimental protocols for studying these mechanisms, and provides visual representations of key pathways and workflows.

Core Mechanisms of Trospectomycin Resistance

Resistance to trospectomycin, much like its parent compound spectinomycin, is primarily achieved through three principal molecular strategies employed by bacteria: target site modification, enzymatic inactivation, and active efflux.

Target Site Modification

Trospectomycin, an aminocyclitol antibiotic, functions by binding to the 30S ribosomal subunit and inhibiting protein synthesis. Alterations in the drug's binding site can significantly reduce its efficacy.

-

16S rRNA Mutations: The most frequently observed mechanism of high-level spectinomycin resistance involves mutations within the 16S rRNA, a critical component of the 30S ribosomal subunit. These mutations typically occur in helix 34, a region directly involved in spectinomycin binding. A common mutation is a C-to-G transversion at position 1192 (Escherichia coli numbering), which disrupts the binding pocket for the antibiotic. Other mutations in this region, such as at position 1066, have also been reported to confer resistance, albeit sometimes at a lower level.

-

Ribosomal Protein S5 Alterations: Mutations in the rpsE gene, which encodes the ribosomal protein S5, can also lead to spectinomycin resistance. These mutations can include deletions or amino acid substitutions that alter the structure of the S5 protein, which is located near the spectinomycin binding site on the 30S subunit. These changes are thought to allosterically affect the conformation of the 16S rRNA, thereby reducing the binding affinity of trospectomycin.

Enzymatic Inactivation

Bacteria can produce enzymes that chemically modify and inactivate trospectomycin, rendering it unable to bind to its ribosomal target.

-

Adenylylation/Nucleotidylation: A primary mechanism of enzymatic inactivation is the adenylylation of the antibiotic. Aminoglycoside adenylyltransferases (also known as nucleotidyltransferases) catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the trospectomycin molecule. Specifically, trospectomycin has been shown to be adenylylated at the 6-hydroxyl position, forming trospectomycin 6-(5'-adenylate), a biologically inactive compound[1]. The genes encoding these enzymes, often designated as aadA, are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their spread among bacterial populations.

-

Phosphorylation: Another potential, though less specifically documented for trospectomycin itself, is phosphorylation. Aminoglycoside phosphotransferases can inactivate related antibiotics by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the drug. Given that spectinomycin can be inactivated by phosphotransferases, it is plausible that trospectomycin is also a substrate for some of these enzymes.

Active Efflux

While less characterized specifically for trospectomycin, active efflux is a well-established mechanism of resistance to a broad range of antibiotics. Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. It is conceivable that multidrug resistance (MDR) efflux pumps, particularly in Gram-negative bacteria, could recognize and expel trospectomycin, contributing to reduced susceptibility.

Quantitative Data on Trospectomycin Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trospectomycin against a variety of bacterial species, providing a quantitative measure of its activity and the impact of resistance.

Table 1: Comparative in vitro Activity of Trospectomycin and Spectinomycin against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | Trospectomycin MIC90 (µg/mL) | Spectinomycin MIC90 (µg/mL) |

| Staphylococcus aureus | 50 | 16 | >128 |

| Staphylococcus epidermidis | 30 | 8 | 128 |

| Streptococcus pyogenes | 25 | 4 | 32 |

| Streptococcus pneumoniae | 30 | 8 | 64 |

| Haemophilus influenzae | 50 | 8 | 32 |

| Neisseria gonorrhoeae | 66 | 8 | 32 |

| Escherichia coli | 50 | 64 | 64 |

| Klebsiella pneumoniae | 30 | 128 | 128 |

| Proteus mirabilis | 25 | 32 | 64 |

| Bacteroides fragilis group | 218 | 16 | >64 |

Data compiled from multiple sources, including Zurenko et al. (1988) and Barry et al. (1989).[2]

Table 2: Tentative Zone Size Breakpoints for Trospectomycin Disk Diffusion Susceptibility Testing (30-µg disk)

| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |

| Susceptible | ≥ 17 | ≤ 16 |

| Intermediate | 14 - 16 | 32 |

| Resistant | ≤ 13 | ≥ 64 |

As recommended by Barry et al. (1989).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate trospectomycin resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of trospectomycin that inhibits the visible growth of a bacterium.

Materials:

-

Trospectomycin sulfate (B86663) powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes; specific media for other organisms (e.g., Haemophilus Test Medium for H. influenzae)

-

Bacterial culture in logarithmic growth phase

-

Sterile diluent (e.g., 0.85% saline)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Trospectomycin Stock Solution: Prepare a concentrated stock solution of trospectomycin (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water).

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile broth. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the trospectomycin stock solution to the first column of wells, resulting in the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the antibiotic concentration in each well, so the initial concentrations should be prepared at 2x the final desired concentration.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 200 µL of sterile CAMHB (no bacteria).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of trospectomycin at which there is no visible growth (i.e., the first clear well).

Aminoglycoside Adenylyltransferase (AAT) Activity Assay

This protocol measures the activity of AAT enzymes that inactivate trospectomycin.

Materials:

-

Crude enzyme extract from a spectinomycin-resistant bacterial strain or purified AAT enzyme.

-

Trospectomycin sulfate

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.8)

-

[α-³²P]ATP or a non-radioactive detection method (e.g., HPLC)

-

Thin-layer chromatography (TLC) plates or HPLC system

Procedure (using a radioactive label):

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

50 mM Tris-HCl (pH 7.8)

-

10 mM MgCl₂

-

2 mM dithiothreitol (B142953) (DTT)

-

0.2 mM trospectomycin

-

0.1 mM ATP

-

A small amount of [α-³²P]ATP as a tracer

-

Crude enzyme extract or purified enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heating to 95°C for 5 minutes.

-

Separation of Products: a. Centrifuge the mixture to pellet any precipitated protein. b. Spot the supernatant onto a TLC plate. c. Develop the TLC plate using an appropriate solvent system (e.g., isopropanol:ammonia:water).

-

Detection: a. Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled spots. b. The formation of a new radioactive spot corresponding to adenylylated trospectomycin indicates enzyme activity. The amount of product formed can be quantified by densitometry.

Alternative HPLC-based method: A non-radioactive version of this assay can be performed by using a higher concentration of ATP and monitoring the formation of adenylylated trospectomycin and the consumption of trospectomycin by reverse-phase HPLC.

Visualizing Resistance Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts of trospectomycin resistance.

Caption: Overview of the three primary mechanisms of bacterial resistance to trospectomycin.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: A generalized signaling pathway for a two-component system regulating antibiotic resistance.

References

Trospectomycin vs. Spectinomycin: A Foundational Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of trospectomycin and spectinomycin (B156147), focusing on their foundational differences in chemical structure, mechanism of action, antibacterial spectrum, and resistance profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Foundational Differences

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis.[1] Trospectomycin is a semi-synthetic analog of spectinomycin, specifically 6'-n-propylspectinomycin, developed to enhance its antibacterial properties.[1] This structural modification results in a broader spectrum of activity for trospectomycin, particularly against anaerobic bacteria and certain Gram-positive organisms.[2][3]

Chemical Structure

The core chemical structure of both compounds is the aminocyclitol ring system. The key difference lies in the substitution at the 6'-position of the spectinomycin molecule. Trospectomycin possesses an n-propyl group at this position, which is absent in spectinomycin. This seemingly minor alteration has a significant impact on the drug's antibacterial activity.

Mechanism of Action

Both spectinomycin and trospectomycin are inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide chain elongation. While both drugs share this primary mechanism, the modification in trospectomycin may influence its binding affinity and interaction with the ribosomal target, contributing to its broader activity.

Comparative Antibacterial Spectrum

Trospectomycin exhibits a broader and more potent spectrum of activity compared to spectinomycin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both antibiotics against a range of clinically relevant bacteria.

Table 1: In Vitro Activity against Aerobic Bacteria

| Organism | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) |

| Staphylococcus aureus | 2 - 16 | 8 - 128 |

| Staphylococcus epidermidis | 2 - 16 | 16 - 128 |

| Streptococcus pyogenes | 0.5 - 4 | 4 - 32 |

| Streptococcus pneumoniae | 1 - 8 | 8 - 64 |

| Enterococcus faecalis | 8 - 64 | 32 - >128 |

| Haemophilus influenzae | 0.5 - 4 | 4 - 32 |

| Moraxella catarrhalis | 1 - 8 | 8 - 64 |

| Neisseria gonorrhoeae | 4 - 16 | 8 - 32 |

| Escherichia coli | 16 - 64 | 16 - 64 |

| Klebsiella pneumoniae | 32 - 128 | 32 - 128 |

| Proteus mirabilis | 16 - 64 | 32 - 128 |

Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.

Table 2: In Vitro Activity against Anaerobic Bacteria

| Organism | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) |

| Bacteroides fragilis | 2 - 16 | >128 |

| Prevotella melaninogenica | 0.5 - 4 | 64 - >128 |

| Fusobacterium nucleatum | 0.25 - 2 | 32 - 128 |

| Clostridium perfringens | 1 - 8 | 64 - >128 |

| Clostridium difficile | 4 - 32 | >128 |

| Peptostreptococcus spp. | 0.5 - 4 | 32 - 128 |

Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.

Mechanisms of Resistance

Bacterial resistance to both spectinomycin and trospectomycin can occur through several mechanisms.

Enzymatic Inactivation

The most common mechanism of resistance to spectinomycin is enzymatic modification by adenylyltransferase enzymes, encoded by aadA genes. These enzymes catalyze the transfer of an adenylyl group from ATP to the 9-hydroxyl group of the spectinomycin molecule, rendering it unable to bind to the ribosome. Trospectomycin is also susceptible to inactivation by these same enzymes, leading to cross-resistance between the two drugs.[2]

Ribosomal Alterations

Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the binding site of spectinomycin and trospectomycin, leading to reduced affinity and antibiotic resistance. Additionally, mutations in ribosomal proteins, such as S5, have also been implicated in resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for aerobic bacteria or Brucella Broth for anaerobic bacteria

-

Antibiotic stock solutions (trospectomycin and spectinomycin)

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Sterile diluent (e.g., saline)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of each antibiotic in the appropriate broth directly in the microtiter plates. The final volume in each well should be 100 µL.

-

Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plates at 35-37°C for 18-24 hours (aerobes) or in an anaerobic environment for 48 hours (anaerobes).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

This method involves incorporating the antibiotic into an agar (B569324) medium upon which the microorganisms are inoculated.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Antibiotic stock solutions

-

Bacterial inoculum standardized to 1 x 10^4 CFU/spot

-

Petri dishes

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Prepare a series of agar plates each containing a different concentration of the antibiotic. This is done by adding the appropriate amount of antibiotic stock solution to molten agar before pouring the plates.

-

Once the agar has solidified, spot-inoculate the surface with the standardized bacterial suspensions.

-

Incubate the plates under the same conditions as the broth microdilution method.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Enzymatic Inactivation Assay

This assay is used to determine if bacterial resistance is due to enzymatic modification of the antibiotic.

Materials:

-

Crude enzyme extract from the resistant bacterial strain

-

Spectinomycin or trospectomycin solution

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl)

-

Method for quantifying the remaining active antibiotic (e.g., bioassay or HPLC)

Procedure:

-

Prepare a crude enzyme extract from the resistant bacterial strain by sonication or other cell lysis methods, followed by centrifugation to remove cell debris.

-

Set up a reaction mixture containing the antibiotic, ATP, the crude enzyme extract, and the reaction buffer.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by heat inactivation).

-

Determine the concentration of the remaining active antibiotic in the reaction mixture using a suitable method and compare it to a control reaction without the enzyme extract. A significant decrease in the active antibiotic concentration indicates enzymatic inactivation.

Synthesis of Trospectomycin from Spectinomycin

The synthesis of trospectomycin from spectinomycin is a five-step process.[1]

Step 1: Protection of the Amino Groups The two primary amino groups of spectinomycin are protected, for example, by reacting with a suitable protecting agent like benzyl (B1604629) chloroformate in the presence of a base.

Step 2: Formation of the Silyl (B83357) Enol Ether The protected spectinomycin is then treated with a strong base (e.g., lithium diisopropylamide) and a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl enol ether at the 3'-position.

Step 3: Oxidation to the Enone The silyl enol ether is oxidized to an enone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).